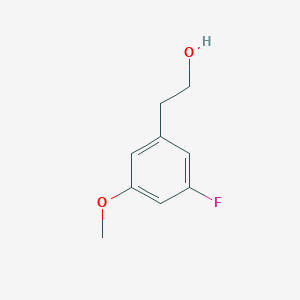
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 3-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation processes or continuous flow synthesis to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under appropriate conditions
Major Products
Oxidation: 2-(3-Fluoro-5-methoxyphenyl)ethanone
Reduction: 2-(3-Fluoro-5-methoxyphenyl)ethane
Substitution: Depending on the nucleophile, various substituted phenylethanol derivatives
Applications De Recherche Scientifique
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluoro-4-methoxyphenyl)ethan-1-ol
- 2-(3-Fluoro-5-methoxyphenyl)ethan-1-amine
- 2-(3-Fluoro-5-methoxyphenyl)ethan-1-one
Uniqueness
2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H11FO2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
2-(3-fluoro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3H2,1H3 |
Clé InChI |
BMGLPYMIMYMQNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


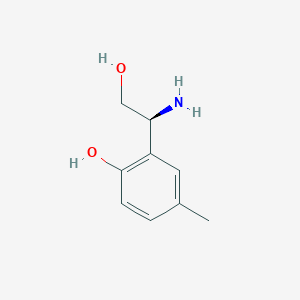
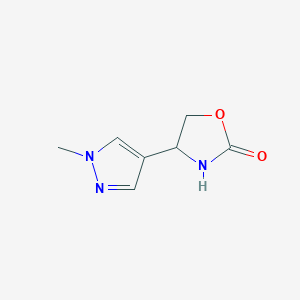
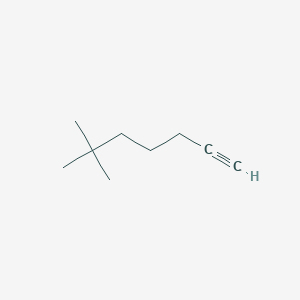
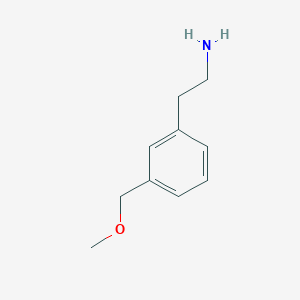
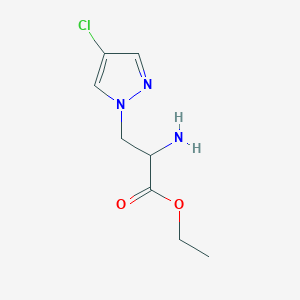
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
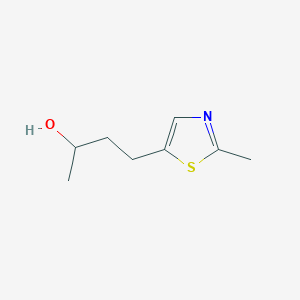
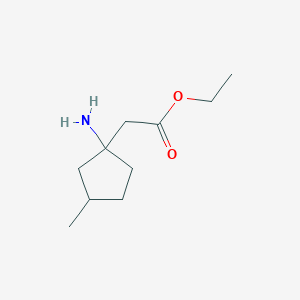
![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
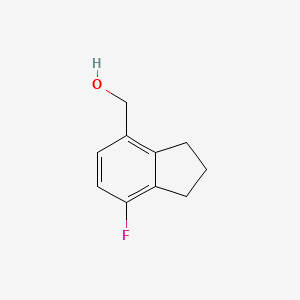
![2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13622290.png)
![2-[2-(3-Aminophenyl)acetamido]propanamide](/img/structure/B13622293.png)


